2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
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Overview
Description
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . It is a biologically important heterocyclic system .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine involves various methods. One of the methods includes heating (2-aminophenyl)acetamides with formaldehyde in ethanol or diethylene glycol dimethylether . Another method involves the reaction of phosgene with β-(2-aminophenyl)ethylamines .Molecular Structure Analysis
The molecular formula of 2,3,4,5-tetrahydro-1H-1-benzazepine is C10H13N . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . It is also used in the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones derivatives .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 268.9±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.7±3.0 kJ/mol and the flash point is 122.7±14.4 °C . The index of refraction is 1.531 and the molar refractivity is 46.4±0.3 cm3 .Scientific Research Applications
Neuropharmacology and Opioid Receptor Ligands
2,3,4,5-tetrahydro-1H-2-benzazepine derivatives have been studied for their potential as opioid receptor ligands. These compounds exhibit structural similarities to opioids and may interact with μ-opioid receptors, δ-opioid receptors, or κ-opioid receptors. Researchers investigate their binding affinity, analgesic properties, and potential therapeutic applications in pain management .
Vasopressin Receptor Modulation
Computational studies have explored the binding interactions of 2,3,4,5-tetrahydro-1H-2-benzazepine with vasopressin receptors (V1aR and V2R). The compound shows binding free energy values, suggesting its potential role in modulating vasopressin signaling pathways .
Synthetic Methodology and Medicinal Chemistry
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine involves various chemical transformations, including intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization. Researchers continue to explore efficient synthetic routes and structural modifications for drug development .
Antidepressant and Anxiolytic Properties
Some benzazepine derivatives exhibit antidepressant and anxiolytic effects. Researchers investigate the potential of 2,3,4,5-tetrahydro-1H-2-benzazepine analogs as novel agents for mood disorders. Mechanistic studies focus on their interactions with neurotransmitter systems .
Bioorganic Chemistry and Structural Studies
2,3,4,5-tetrahydro-1H-2-benzazepine serves as a valuable scaffold for bioorganic chemistry investigations. Researchers study its reactivity, stereochemistry, and conformational preferences. X-ray crystallography and NMR spectroscopy provide insights into its three-dimensional structure .
Mechanism of Action
Target of Action
Benzazepines, a class of compounds to which this molecule belongs, have been known to interact with various biological targets .
Mode of Action
Benzazepines, in general, have been found to interact with their targets in a variety of ways, including acting as sodium channel blockers and inhibitors of squalene synthase .
Biochemical Pathways
Benzazepines have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Benzazepines have been associated with a range of biological activities, including potential therapeutic applications in cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6,10,12H,3,5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVOBHKXEWNCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC2=CC=CC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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